molecular formula C10H11ClO3 B051365 4-Ethoxyphenyl chloroacetate CAS No. 119929-85-0

4-Ethoxyphenyl chloroacetate

Cat. No. B051365
M. Wt: 214.64 g/mol
InChI Key: QTPPIUMBDOFCBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Ethoxyphenyl chloroacetate involves multiple steps, including esterification, etherification, and carboxylation reactions. For instance, one pathway to a related compound, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, begins with 4-methylsalicylic acid undergoing simultaneous esterification and etherification to yield ethyl 2-ethoxy-4-methylbenzonate, which is then subjected to carboxylation and selective hydrolysis, achieving an overall yield of 58% (W. Mi, 2006). Another synthesis approach for 4-Ethoxyphenylacetic acid uses the Williamson etherization reaction, highlighting the versatility in synthesizing ethoxyphenyl compounds under varying conditions for high yields (Sun Na-bo, 2006).

Molecular Structure Analysis

The structural analysis of compounds related to 4-Ethoxyphenyl chloroacetate often involves X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions critical for understanding the compound's reactivity and stability. For example, crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal how substituent groups influence the molecular conformation and packing in the crystal lattice (M. Kaur et al., 2012).

Chemical Reactions and Properties

4-Ethoxyphenyl chloroacetate and its derivatives participate in a variety of chemical reactions, including cycloadditions, Suzuki–Miyaura couplings, and transmetallation reactions. These reactions are pivotal for extending the compound's utility in synthesizing more complex molecules. For instance, transmetallation reactions of Schiff-base-type arylmercury compounds with 4-ethoxyphenyltellurium(IV) trichloride lead to the formation of asymmetric diaryltellurium dichlorides, showcasing the compound's role in forming novel organometallic structures (Wu Yangjie et al., 1994).

Physical Properties Analysis

The physical properties of 4-Ethoxyphenyl chloroacetate, such as melting point, boiling point, solubility, and density, are crucial for its application in synthesis and formulation. These properties are determined through experimental measurements and are essential for handling, storage, and application in chemical reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, dictate the compound's versatility in chemical syntheses. Understanding the electronic structure and functional group chemistry is vital for designing reactions and predicting the compound's behavior under different chemical conditions.

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical, including 4-Ethoxyphenyl chloroacetate . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(4-ethoxyphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPPIUMBDOFCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427888
Record name 4-ethoxyphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl chloroacetate

CAS RN

119929-85-0
Record name 4-ethoxyphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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